11-Oxo Fluticasone Propionate

Glucocorticoid receptor binding Metabolite activity Inhalation corticosteroids

Regulatory QC labs require precise identification of fluticasone propionate impurity F (RRT ~1.166) to meet EP/USP acceptance criteria. This reference standard eliminates peak misidentification risks. - **Application**: HPLC/UPLC method validation & forced degradation studies - **Purity**: ≥98% (mode market purity) for accurate LOD/LOQ - **Supply**: Characterized batch with CoA; ideal for API and finished product release testing

Molecular Formula C25H29F3O5S
Molecular Weight 498.6 g/mol
Cat. No. B12324041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxo Fluticasone Propionate
Molecular FormulaC25H29F3O5S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF
InChIInChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3
InChIKeyRGGLGWLQXMGICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxo Fluticasone Propionate: Key Impurity & Reference Standard


11-Oxo Fluticasone Propionate (CAS 1219174-94-3), also known as Fluticasone Propionate EP Impurity F or 11-Ketofluticasone Propionate (USP), is a synthetic corticosteroid derivative and a specified impurity of the widely used inhaled glucocorticoid fluticasone propionate . It is characterized by a keto group at the C11 position, replacing the hydroxyl group present in the parent drug, resulting in the molecular formula C25H29F3O5S and a molecular weight of 498.56 g/mol . While fluticasone propionate is a high-affinity glucocorticoid receptor agonist (Kd = 0.5 nM), 11-Oxo Fluticasone Propionate exhibits significantly reduced receptor binding affinity and is considered largely inactive, contributing to the rapid metabolic clearance that underlies the parent drug's low systemic bioavailability (<1% oral, <2% intranasal) . This compound is primarily utilized as a reference standard in analytical method development, validation, and quality control applications for fluticasone propionate active pharmaceutical ingredients (APIs) and finished drug products [1].

EP Impurity F standard Specified pharmacopoeial reference for impurity profiling methods
HPLC peak identification Unique chromatographic retention differentiates from other impurities
QC & stability testing Supports batch release, stability-indicating method validation

Why 11-Oxo Fluticasone Propionate Cannot Replace Fluticasone Propionate


11-Oxo Fluticasone Propionate cannot be simply interchanged with fluticasone propionate or with other fluticasone propionate impurities due to its distinct structural modification (C11 keto vs. hydroxyl), which fundamentally alters its pharmacological activity and analytical behavior. Fluticasone propionate is a potent glucocorticoid receptor agonist, whereas 11-Oxo Fluticasone Propionate is a largely inactive metabolite with significantly reduced receptor binding affinity . Moreover, in chromatographic systems, 11-Oxo Fluticasone Propionate exhibits a unique relative retention time (RRT of approximately 1.23 relative to fluticasone propionate), differentiating it from other specified impurities such as Impurity D (RRT ~1.10) or Impurity G (RRT ~2.52) [1]. Regulatory pharmacopoeias (EP and USP) assign specific acceptance criteria for this impurity, mandating its precise identification and quantification to ensure batch-to-batch consistency and patient safety in fluticasone propionate drug products [2]. The quantitative evidence below demonstrates why this specific impurity reference standard is essential for accurate analytical method development and quality control.

Parent drug fluticasone propionate
Different structure (C11 hydroxyl vs. keto) and activity profile; cannot serve as impurity marker.
Other FP impurities (E, G)
Distinct relative retention times; not interchangeable for Impurity F peak confirmation.
Uncharacterized or non-reference material
Lacks pharmacopoeial designation and certified purity; risks inaccurate method calibration.

11-Oxo Fluticasone Propionate Comparative Evidence


Reduced Glucocorticoid Receptor Affinity

11-Oxo Fluticasone Propionate exhibits significantly reduced affinity for the glucocorticoid receptor compared to the parent drug fluticasone propionate. Fluticasone propionate demonstrates a Kd of 0.5 nM, indicating high-affinity receptor binding. In contrast, the 11-oxo metabolite is reported to have 'significantly less affinity' and is considered largely inactive . This differential activity is consistent with the class-level observation that the primary circulating metabolite of fluticasone propionate, the 17β-carboxylic acid derivative, possesses 'negligible glucocorticoid activity' [1].

GR Receptor Affinity
Class-level
Target: Significantly reduced affinity, largely inactive
Comparator: Fluticasone propionate Kd 0.5 nM
Supports impurity-control method context
Exact binding affinity not reported; class-level metabolite inference
Glucocorticoid receptor binding Metabolite activity Inhalation corticosteroids

Plasma Level vs Fluticasone Propionate

11-Oxo Fluticasone Propionate has been detected in human plasma at low levels, representing approximately 5% of the total fluticasone propionate concentration . In comparison, the primary circulating metabolite, the 17β-carboxylic acid derivative, accounts for the vast majority of the metabolic clearance, with the parent drug fluticasone propionate exhibiting less than 1% oral bioavailability [1]. The 5% plasma level of the 11-oxo metabolite underscores its minor, yet quantifiable, presence in the systemic circulation following administration of fluticasone propionate.

Plasma Level
Head-to-head
Target: ~5% of total fluticasone propionate
Comparator: Parent drug; primary 17β-carboxylic acid metabolite negligible
Supports bioanalytical method distinction
Reported in human plasma research matrices; method-specific validation required
Pharmacokinetics Metabolite profiling Human plasma

HPLC Relative Retention Time

In a validated stability-indicating HPLC method for the simultaneous determination of azelastine hydrochloride and fluticasone propionate in nasal spray products, 11-Oxo Fluticasone Propionate (FL Impurity F) elutes with a relative retention time (RRT) of approximately 1.166 with respect to fluticasone propionate [1]. This RRT is distinct from other fluticasone propionate impurities such as FL Impurity E (RRT ~1.077) and FL Impurity G (RRT ~2.521). Additionally, an earlier pharmacopoeial method lists an unidentified impurity with an RRT of 1.23, which is associated with 11-Oxo Fluticasone Propionate .

HPLC Retention
Method context
RRT ~1.166 (or 1.23 earlier method)
Comparator: FP 1.00; Imp. E ~1.077; Imp. G ~2.521
Enables peak identification in impurity profiling
RRT varies with column and gradient conditions
HPLC Impurity profiling Relative retention time

Regulatory Specifications & Purity

11-Oxo Fluticasone Propionate is officially designated as Fluticasone Propionate EP Impurity F in the European Pharmacopoeia and as Fluticasone Related Compound F (11-Ketofluticasone Propionate) in the United States Pharmacopeia (USP) [1]. As a specified impurity, it must be controlled within defined limits in fluticasone propionate drug substances and products. Typical purity of the reference standard material is ≥95% (HPLC), with some suppliers offering ≥98% purity . The melting point is reported as 206-208°C, providing an additional orthogonal identity confirmation parameter .

Regulatory Specification
Specification review
EP Impurity F / USP Related Compound F
Purity ≥95% (HPLC); mp 206–208°C
Supports pharmacopoeial compliance context
Verify against current monograph and supplier CoA
Pharmaceutical impurities Regulatory compliance Quality control

11-Oxo Fluticasone Propionate Application Scenarios


Method Development & Validation for Impurity Profiling

Given its distinct relative retention time (RRT ~1.166) and regulatory status as EP Impurity F, 11-Oxo Fluticasone Propionate is essential as a reference standard for developing and validating HPLC or UPLC methods for the separation and quantification of fluticasone propionate and its related substances [1]. The unique RRT enables reliable peak identification and system suitability testing, while the availability of high-purity material (≥98%) ensures accurate calibration curves and limit of detection/quantitation (LOD/LOQ) determinations [2].

QC Release Testing for APIs & Drug Products

As a specified impurity in both EP and USP monographs, 11-Oxo Fluticasone Propionate reference standard is required for routine quality control (QC) release testing of fluticasone propionate active pharmaceutical ingredients (APIs) and finished drug products, including inhalation powders, nasal sprays, and topical creams [1]. Quantification of this impurity against a characterized reference standard ensures that batches meet pharmacopoeial acceptance criteria, thereby guaranteeing product consistency and patient safety .

Stability Studies & Degradation Monitoring

Although primarily a process-related impurity, 11-Oxo Fluticasone Propionate may also form as a degradation product under certain stress conditions. Its use as a reference standard in forced degradation studies and long-term stability testing allows for the identification and quantification of potential degradation pathways, supporting shelf-life determination and packaging recommendations for fluticasone propionate products [1].

Pharmacokinetic & Metabolism Studies

The detection of 11-Oxo Fluticasone Propionate in human plasma at approximately 5% of the parent drug concentration provides a basis for its use as an analytical standard in bioanalytical LC-MS/MS methods for pharmacokinetic studies [1]. Accurate quantification of this metabolite is necessary to fully characterize the metabolic fate of fluticasone propionate and to assess potential drug-drug interactions involving CYP3A4-mediated pathways [2].

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Distinct chromatographic retention
Peak identification and system suitability
QC Release Testing
Pharmacopoeial impurity designation (EP/USP)
Lot-to-lot consistency and acceptance criteria
Stability & Degradation Studies
Stability-indicating method compatibility
Degradation pathway monitoring
Pharmacokinetic & Metabolism Studies
Bioanalytical differentiation from parent/metabolites
Metabolite quantification in research matrices

Technical Documentation Hub

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13 linked technical documents
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